5-(Piridin-3-il)furano-2-carbaldehído

Descripción general

Descripción

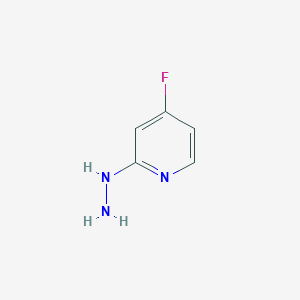

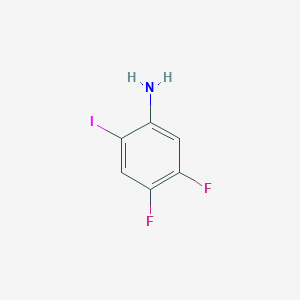

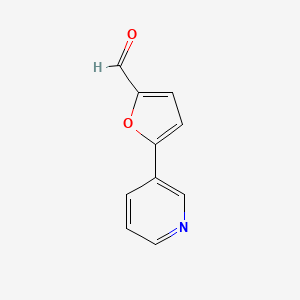

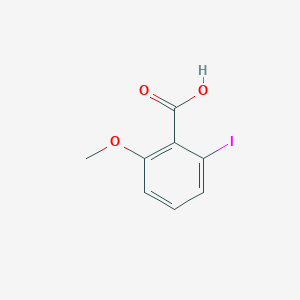

“5-(Pyridin-3-yl)furan-2-carbaldehyde” is a chemical compound that belongs to the class of aromatic aldehyde. It is also known as “5-(3-Pyridyl) Furfural” and has a molecular weight of 173.17 g/mol . The compound is a pale yellow powder.

Synthesis Analysis

The synthesis of “5-(Pyridin-3-yl)furan-2-carbaldehyde” involves several steps. A mixture of hetarylboronic acid and aryl (hetaryl) bromide is heated to 80°C and treated by adding a small amount of Pd-Ni (Co)-B-L, a bimetallic catalyst. The reaction mixture is vigorously stirred at reflux until complete conversion of the starting materials is achieved .Molecular Structure Analysis

The molecular structure of “5-(Pyridin-3-yl)furan-2-carbaldehyde” is represented by the InChI code1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H . This compound belongs to the class of organic compounds known as aralkylamines . Chemical Reactions Analysis

The chemical reactions involving “5-(Pyridin-3-yl)furan-2-carbaldehyde” are complex and can involve several steps. For example, in one reported synthesis, the reaction was highly exothermic, therefore an effective reflux condenser was essential for scaling up this synthesis .Physical and Chemical Properties Analysis

“5-(Pyridin-3-yl)furan-2-carbaldehyde” is a pale yellow powder that is soluble in water and organic solvents. It has a melting point of 100-101°C .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

5-(Piridin-3-il)furano-2-carbaldehído: se ha identificado como un compuesto clave en la síntesis de nuevos derivados de furano con propiedades antibacterianas significativas . Estos derivados han mostrado eficacia contra bacterias gram-positivas y gram-negativas, abordando la necesidad urgente de nuevos compuestos antimicrobianos para tratar enfermedades multirresistentes.

Potencial Antitumoral

La investigación ha indicado que los derivados de furano, incluidos los sintetizados a partir de This compound, exhiben una prometedora actividad antitumoral. Específicamente, las investigaciones sobre nuevas chalconas contra líneas celulares de carcinoma pulmonar han destacado el potencial de estos compuestos en el tratamiento del cáncer .

Aplicaciones Antifúngicas

El compuesto también se ha utilizado en el desarrollo de agentes que inhiben el crecimiento de hongos tipo levadura como Candida albicans. Esto es particularmente importante dada la creciente preocupación por las infecciones fúngicas y la resistencia a los medicamentos antifúngicos actuales .

Ciencia de Materiales

En la ciencia de materiales, los derivados basados en This compound se han descrito como compuestos modelo. Se utilizan para estudiar el efecto de los enlaces de hidrógeno intramoleculares y los factores estéricos y electrónicos en las conformaciones moleculares, lo cual es crucial para el desarrollo de nuevos materiales .

Efectos Antiinflamatorios y Analgésicos

El núcleo de furano, que forma parte de la estructura de This compound, está asociado con compuestos que tienen propiedades antiinflamatorias y analgésicas. Esto lo convierte en un compuesto valioso para el desarrollo de nuevos medicamentos en estas categorías .

Propiedades Antimicrobianas

Más allá de las aplicaciones antibacterianas y antifúngicas, los derivados de furano se están explorando por sus propiedades antimicrobianas más amplias. Esto incluye potenciales actividades antivirales, que son cada vez más importantes en el contexto de los desafíos de salud global .

Safety and Hazards

Mecanismo De Acción

Mode of Action

The exact mode of action of 5-(Pyridin-3-yl)furan-2-carbaldehyde Some related compounds have been shown to exhibit high coumarin 7-hydroxylase activity and can act in the hydroxylation of certain anti-cancer drugs . It’s possible that 5-(Pyridin-3-yl)furan-2-carbaldehyde may have similar interactions with its targets.

Biochemical Pathways

The biochemical pathways affected by 5-(Pyridin-3-yl)furan-2-carbaldehyde Related compounds have been shown to be involved in the metabolic activation of aflatoxin b1 . This suggests that 5-(Pyridin-3-yl)furan-2-carbaldehyde may also influence similar biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(Pyridin-3-yl)furan-2-carbaldehyde Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of 5-(Pyridin-3-yl)furan-2-carbaldehyde Related compounds have been shown to be involved in the hydroxylation of certain anti-cancer drugs , suggesting that 5-(Pyridin-3-yl)furan-2-carbaldehyde may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-(Pyridin-3-yl)furan-2-carbaldehyde It’s important to note that many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

5-(Pyridin-3-yl)furan-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as coumarin 7-hydroxylase, which is involved in the hydroxylation of various substrates, including anti-cancer drugs like cyclophosphamide and ifosphamide . Additionally, 5-(Pyridin-3-yl)furan-2-carbaldehyde is competent in the metabolic activation of aflatoxin B1, a potent carcinogen . These interactions highlight the compound’s potential in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

The effects of 5-(Pyridin-3-yl)furan-2-carbaldehyde on cellular processes are multifaceted. It has been shown to exhibit cytotoxic effects on lung carcinoma cells, indicating its potential as an anti-cancer agent . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with coumarin 7-hydroxylase can lead to alterations in the metabolic processing of drugs and other substrates, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 5-(Pyridin-3-yl)furan-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes like coumarin 7-hydroxylase, facilitating hydroxylation reactions that modify the chemical structure of various compounds . This enzyme-substrate interaction is crucial for the compound’s role in metabolic activation and detoxification processes. Additionally, 5-(Pyridin-3-yl)furan-2-carbaldehyde may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular responses to metabolic changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Pyridin-3-yl)furan-2-carbaldehyde can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-(Pyridin-3-yl)furan-2-carbaldehyde remains stable under standard storage conditions, but its reactivity may change over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and enzyme activity, necessitating careful consideration of dosage and exposure duration in experimental designs.

Dosage Effects in Animal Models

The effects of 5-(Pyridin-3-yl)furan-2-carbaldehyde in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as enhanced metabolic activation and detoxification of harmful substances . At higher dosages, it can induce toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . These threshold effects underscore the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

5-(Pyridin-3-yl)furan-2-carbaldehyde is involved in several metabolic pathways, primarily through its interaction with enzymes like coumarin 7-hydroxylase . This enzyme catalyzes the hydroxylation of various substrates, facilitating their conversion into more water-soluble forms for excretion. The compound’s role in these pathways highlights its potential in modulating metabolic flux and influencing the levels of key metabolites involved in cellular processes.

Transport and Distribution

The transport and distribution of 5-(Pyridin-3-yl)furan-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

5-(Pyridin-3-yl)furan-2-carbaldehyde exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

5-pyridin-3-ylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFODGXPXFMOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480820 | |

| Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38588-49-7 | |

| Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)